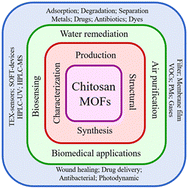Chitosan/metal organic frameworks for environmental, energy, and bio-medical applications: a review
Materials Advances Pub Date: 2023-11-08 DOI: 10.1039/D3MA00413A
Abstract
Chitosan/metal–organic frameworks (CS/MOFs) are versatile materials fabricated by conjugating the chitosan (CS) material with metal–organic frameworks (MOFs). The CS/MOFs demonstrated phenomenal features such as higher surface area, porosity, non-toxicity, environmental safety, and ability to form different structures, making them suitable for diverse applications in adsorption, catalysis, membrane separation, supercapacitors, batteries, fuel cells, sensing, food packaging, and biomedical applications, including drug delivery. The different preparation routes for fabricating CS/MOFs are elucidated in detail. The CS/MOFs mostly remove emerging pollutants via adsorption and membrane separation. However, CS/MOFs are less explored in supercapacitors, fuel cells, and food packaging. This review highlights the preparation, characteristics, and applications of CS/MOFs for energy, environmental and bio-medical applications. The advantages, disadvantages, and perspectives are also elaborated. The following review is expected to be a useful guide for scientists working on CS/MOFs.


Recommended Literature
- [1] Borane and alane reductions of bulky N,N′-diaryl-1,3-diimines: structural characterization of products and intermediates in the diastereoselective synthesis of 1,3-diamines†
- [2] Engineering of porous π-stacked solids using mechanochemistry
- [3] Back cover
- [4] Advances in modelling X-ray absorption spectroscopy data using reverse Monte Carlo
- [5] Gas leak diffusion induced polarization in submicro/nanoscale non-tight electrolytes of solid oxide fuel cells†
- [6] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†
- [7] Simultaneous extraction of four classes of antibiotics in soil, manure and sewage sludge and analysis by liquid chromatography-tandem mass spectrometry with the isotope-labelled internal standard method
- [8] Metabonomic analysis of mouse urine by liquid-chromatography-time of flight mass spectrometry (LC-TOFMS): detection of strain, diurnal and gender differences
- [9] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [10] Cluster phases of 4-cyanoresorcinol derived hockey-stick liquid crystals†










